Propyl 2-hydroxy-3-naphthoate
Description
Propyl 2-hydroxy-3-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (CAS# 92-70-6), where the carboxylic acid group is substituted with a propyl ester moiety. The parent compound, 3-hydroxy-2-naphthoic acid, is characterized by a naphthalene backbone with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at the 2- and 3-positions, respectively . Esterification of the acid group enhances volatility and modifies solubility, making it suitable for applications in polymer stabilizers, UV absorbers, or fragrance precursors. The naphthalene ring system confers thermal stability and π-π stacking interactions, which influence its crystallinity and optical properties.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
propyl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-2-7-17-14(16)12-8-10-5-3-4-6-11(10)9-13(12)15/h3-6,8-9,15H,2,7H2,1H3 |
InChI Key |
OVOOYXCGLYZJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Propyl 2-hydroxy-3-naphthoate belongs to a class of aromatic esters with hydroxyl substituents. Key structural analogs include:
| Compound | Molecular Formula | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₄H₁₄O₃ | Not available | Naphthoate ester, hydroxyl | Polymers, UV stabilizers |
| Propyl guaiacol | C₁₀H₁₄O₂ | Not provided | Guaiacyl (methoxy-phenol) | Flavoring, pharmaceuticals |
| Propyl syringol | C₁₁H₁₆O₃ | Not provided | Syringyl (dimethoxy-phenol) | Fragrance, lignin derivatives |
| Methyl paraben | C₈H₈O₃ | 99-76-3 | Parabens (preservative) | Cosmetic preservative |
| Propyl Rosethyl | C₇H₁₄O₂ | 64988-06-03 | Methoxybenzene derivative | Fragrance (rosy, earthy notes) |
Notes:
- Propyl guaiacol and propyl syringol share phenolic ether structures but lack the naphthalene backbone, resulting in lower molecular weights and reduced UV absorption compared to this compound .
- Methyl paraben is a simpler ester with antimicrobial properties, but its phenyl group lacks the hydroxylation and extended aromaticity of the naphthoate, limiting its thermal stability .
- Propyl Rosethyl (1-(Ethoxymethyl)-2-methoxybenzene) is a fragrance compound with a tenacity >48 hours, leveraging methoxy and ethoxymethyl groups for scent longevity .
Physico-Chemical Properties
Table 1: Comparative Physico-Chemical Data
Key Observations :
- The esterification of 3-hydroxy-2-naphthoic acid reduces melting points and improves solubility in non-polar solvents compared to the parent acid .
- Propyl Rosethyl’s low molecular weight and non-polar structure enhance its volatility, making it ideal for perfumery, whereas this compound’s bulkier structure favors solid-state applications .
Q & A
Q. How can the physicochemical properties of Propyl 2-hydroxy-3-naphthoate guide experimental handling and reactivity?
The compound’s hydrogen bond donor/acceptor count (2 and 3, respectively), topological polar surface area (TPSA: 57.5 Ų), and rotatable bonds (1) influence solubility, crystallization, and intermolecular interactions. High TPSA suggests moderate polarity, favoring dissolution in polar aprotic solvents (e.g., DMSO). Limited rotatable bonds indicate conformational rigidity, which is critical for crystallography studies. Handling should prioritize inert atmospheres due to potential ester hydrolysis under acidic/basic conditions .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Use X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) to resolve stereochemical details and hydrogen bonding networks. For preliminary analysis, employ H/C NMR to confirm ester linkage and aromatic proton environments. IR spectroscopy can validate hydroxyl and carbonyl functional groups. Cross-validate crystallographic data with computational models (e.g., DFT) to address discrepancies in bond angles or torsional strain .
Q. What parameters influence the solubility and stability of this compound in formulation studies?
Key factors include solvent polarity (align with TPSA), pH (avoid extremes to prevent ester hydrolysis), and temperature. For aqueous stability testing, use buffered solutions (pH 6–8) and monitor degradation via HPLC. Solubility enhancement strategies may involve co-solvents (e.g., ethanol-water mixtures) or cyclodextrin complexation, as demonstrated in β-cyclodextrin-based formulations for similar esters .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize the synthesis or formulation of this compound?
Apply a 2 factorial design to evaluate variables like reaction temperature, catalyst concentration, and solvent ratio. For formulation optimization (e.g., nanoparticle encapsulation), use Design-Expert software to model interactions between independent factors (e.g., polymer concentration, stirring rate) and dependent variables (e.g., particle size, entrapment efficiency). Validate models via ANOVA () and response surface plots to identify optimal conditions .
Q. What methodologies resolve contradictions in mutagenicity or toxicity data for naphthoate derivatives?
Address conflicting results by:
- Replicating assays under standardized metabolic activation conditions (e.g., ±S9 liver homogenate).
- Using orthogonal assays (e.g., Ames test for bacterial mutagenicity, comet assay for DNA damage in mammalian cells).
- Analyzing dose-response curves to distinguish threshold effects, as seen in Propyl Gallate’s enhancement of 4-NQO mutagenicity in S. typhimurium TA98/TA100 strains .
- Cross-referencing toxicokinetic data (e.g., half-life, bioaccumulation) from animal models to contextualize human risk .
Q. How can SHELX-based crystallographic refinement resolve structural ambiguities in this compound?
SHELXL’s robust refinement algorithms can model disorder in the propyl chain or hydroxyl orientation. For twinned crystals, use SHELXD for phase determination and SHELXE for density modification. Validate hydrogen bonding networks using Fourier difference maps and refine anisotropic displacement parameters to account for thermal motion. Compare results with Cambridge Structural Database entries for analogous naphthoates to identify outliers .
Q. What strategies assess acute vs. chronic toxicological profiles of this compound in preclinical models?
- Acute exposure: Follow AEGL frameworks (e.g., 8-hour LC in rodents) and monitor respiratory/ocular irritation, leveraging protocols for structurally related chloroformates .
- Chronic exposure: Conduct 90-day OECD guideline studies, focusing on hepatic/renal biomarkers and histopathology. Include genotoxicity endpoints (e.g., micronucleus assay) to evaluate long-term risks, as suggested for naphthalene derivatives .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported mutagenicity or metabolic activation of this compound derivatives?
- Assay conditions: Variability in metabolic activation (e.g., liver S9 fraction source) may alter pro-mutagen conversion rates. Standardize protocols across labs.
- Strain specificity: Test multiple bacterial/mammalian cell lines (e.g., TA98 vs. TA1535) to rule out strain-dependent effects, as observed in Propyl Gallate studies .
- Data normalization: Control for cytotoxicity (e.g., cell survival <80% invalidates mutagenicity data) and use fold-change thresholds (e.g., ≥2x background) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
